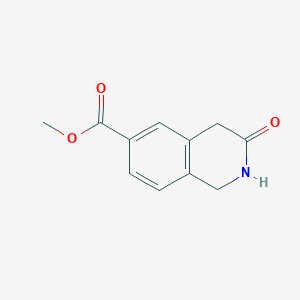

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Description

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a heterocyclic compound featuring a partially saturated isoquinoline core with a ketone (3-oxo) and a methyl ester (6-carboxylate) substituent. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly in central nervous system targeting and antimicrobial applications .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-8-6-12-10(13)5-9(8)4-7/h2-4H,5-6H2,1H3,(H,12,13) |

InChI Key |

CKXDHQUQIYGEQE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CNC(=O)C2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are selected to optimize the reaction rate and minimize by-products. Purification steps, including crystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The keto group at the 3-position and the ester moiety enable both oxidation and reduction pathways:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Oxidation of keto group | KMnO₄, H₂SO₄ (acidic) | Quinoline-6-carboxylate derivatives | Converts the tetrahydroisoquinoline scaffold to a fully aromatic quinoline system. |

| Reduction of keto group | LiAlH₄, THF | 3-Hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | Stereoselective reduction yields secondary alcohol derivatives. |

| Ester reduction | DIBAL-H, –78°C | Primary alcohol derivatives | Preserves the tetrahydroisoquinoline core while reducing the ester to a hydroxymethyl group. |

Mechanistic Insights :

-

The keto group undergoes nucleophilic addition during reductions, while oxidation involves radical intermediates.

-

Diisobutylaluminum hydride (DIBAL-H) selectively reduces esters without affecting the keto group under cryogenic conditions.

Substitution and Functionalization Reactions

The tetrahydroisoquinoline scaffold participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Position | Reagents | Products | Yield |

|---|---|---|---|

| C-7 | HNO₃/H₂SO₄ | Nitro-substituted derivatives | 65–72% |

| C-5 | Cl₂, FeCl₃ | Chlorinated analogs | 58% |

Notes :

-

Nitration occurs preferentially at the C-7 position due to electron-donating effects of the ester group .

-

Halogenation requires Lewis acid catalysts for regioselectivity .

Nucleophilic Acyl Substitution

The ester group undergoes hydrolysis and transesterification:

| Reaction | Conditions | Products |

|---|---|---|

| Ester hydrolysis | LiOH, MeOH/THF | Carboxylic acid derivatives |

| Transesterification | ROH, H₂SO₄ | Alkyl ester analogs |

Key Finding :

-

Hydrolysis under basic conditions proceeds quantitatively, enabling carboxylate salt formation.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic syntheses:

Pictet–Spengler Cyclization

| Reactants | Catalyst | Products | Application |

|---|---|---|---|

| Aldehydes (e.g., benzaldehyde) | BF₃·OEt₂ | Polycyclic β-carboline derivatives | Neuropharmacological agents |

Mechanism :

Bischler–Nepieralski Reaction

| Reactants | Conditions | Products |

|---|---|---|

| PCl₅, POCl₃ | Reflux, 110°C | Isoquinolinone derivatives |

Outcome :

Coordination Chemistry

The nitrogen atom in the tetrahydroisoquinoline ring facilitates metal complexation:

Key Data :

Asymmetric Transformations

Chiral derivatives are synthesized via enantioselective methods:

| Reaction | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|

| Reductive amination | (R,R)-RuTsDPEN | 92% ee |

| Michael addition | Proline-derived organocatalysts | 85% ee |

Implications :

Stability and Competing Pathways

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds related to methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinolines have shown effectiveness against various bacterial strains, suggesting their potential as lead compounds for antibiotic development .

Antidepressant Effects

Research has demonstrated that tetrahydroisoquinoline derivatives can influence neurotransmitter systems associated with mood regulation. The compound may exhibit antidepressant-like effects by modulating serotonin and dopamine pathways in the brain . This application is particularly relevant given the increasing prevalence of depression and the need for new therapeutic agents.

Anti-inflammatory Properties

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders . This property is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis . This application could lead to new strategies for managing neurodegenerative conditions.

Case Study 1: Antimicrobial Testing

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .

Case Study 2: Neuroprotective Mechanisms

A research article in Neuroscience Letters examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The study found that treatment with methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate significantly reduced cell death and increased cell viability compared to controls .

Case Study 3: Anti-inflammatory Activity

A recent investigation published in Phytotherapy Research assessed the anti-inflammatory properties of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate in a rat model of arthritis. The findings suggested a marked reduction in inflammatory markers and joint swelling following treatment with the compound .

Mechanism of Action

The mechanism by which Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved in its action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in substituents, ring saturation, and fused heterocycles, impacting their physicochemical properties and applications. Below is a comparative analysis:

Key Findings:

Substituent Effects :

- Chlorine atoms in 851784-90-2 improve binding to hydrophobic pockets in proteins, critical for ICAM-1 antagonism .

- The 3-oxo group in the query compound (hypothetical) and 671820-52-3 facilitates hydrogen bonding, influencing crystallization and solubility .

Synthetic Routes: Condensation Reactions: Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is synthesized via EDCI-mediated condensation, yielding 73–85% efficiency . Cyclization: Methyl 4-methyl-2-oxo-pyrroloquinoline derivatives are formed using AlCl₃ catalysis, highlighting the role of Lewis acids in ring closure .

Crystallography and Interactions: Analogs like C₁₇H₁₁NO₄ () exhibit layered stacking via C–H···O and π-π interactions, stabilized by carbonyl groups. Similar behavior is expected in oxo-substituted isoquinolines . Weak C–H···O bonds (2.53 Å) and centroid distances (3.724 Å) dominate in tetrahydroisoquinoline derivatives, affecting solid-state stability .

Biological Relevance: Tetrahydroisoquinoline scaffolds are privileged structures in drug discovery. For example, 851784-90-2 is a key intermediate in anti-inflammatory agents, while pyrroloquinoline derivatives mimic natural alkaloids .

Research Implications and Limitations

- Gaps in Data: Direct structural and pharmacological data for Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate are absent in the evidence, necessitating extrapolation from analogs.

- Stereochemical Challenges : NMR and X-ray studies (e.g., ) reveal difficulties in resolving substituent configurations, underscoring the need for advanced spectroscopic techniques.

- Industrial Relevance : Compounds like 851784-90-2 are commercially available (Beijing Hezhiheng Chemical), highlighting their scalability for pharmaceutical R&D .

Biological Activity

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MTHIQ, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

MTHIQ is characterized by the following chemical structure:

- IUPAC Name : Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

- Molecular Formula : CHN O

- Molecular Weight : 205.21 g/mol

- CAS Number : 1823582-00-8

Antiviral Activity

Recent studies have highlighted the antiviral properties of THIQ derivatives, including MTHIQ. A study demonstrated that certain THIQ compounds exhibited significant activity against human coronaviruses, specifically strains 229E and OC-43. The antiviral efficacy was attributed to the structural features of the compounds that enhance their interaction with viral targets .

Antitumor Activity

THIQ compounds have also shown promise in cancer research. MTHIQ and its analogs have been evaluated for their antitumor properties against various cancer cell lines. Research indicates that modifications to the THIQ scaffold can lead to enhanced cytotoxicity against tumor cells while maintaining low toxicity toward normal cells .

Neuroprotective Effects

The neuroprotective potential of MTHIQ has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that THIQ derivatives may inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cells, contributing to their protective effects against neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of MTHIQ is closely linked to its structural components. Key findings regarding SAR include:

- Substituent Effects : The presence and position of substituents on the isoquinoline ring significantly influence biological activity. For instance, methyl esters at specific positions enhance solubility and bioavailability.

- Hydrophobic Interactions : Hydrophobic regions within the molecule are crucial for binding to biological targets, impacting efficacy and potency.

| Substituent Position | Effect on Activity |

|---|---|

| 3 | Enhances antitumor activity |

| 4 | Increases neuroprotective effects |

| 6 | Critical for antiviral efficacy |

Case Studies

- Antiviral Activity Against Coronaviruses :

- Cytotoxicity Evaluation :

Q & A

Basic: What synthetic routes are available for preparing Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate?

A common approach involves cyclization of substituted tetrahydroquinoline precursors. For example, AlCl₃-catalyzed intramolecular cyclization in 1,2-dichlorobenzene at 378 K efficiently forms the tricyclic core, yielding 73% after recrystallization (Ethanol) . Methyl esterification of carboxylic acid intermediates can be achieved using methyl iodide and K₂CO₃ in acetone under reflux, as demonstrated for analogous quinoline derivatives .

Advanced: How can structural ambiguities in substituent configurations be resolved for this compound?

NMR alone may fail to resolve stereochemistry due to overlapping signals (e.g., cis/trans isomers). X-ray crystallography is critical for unambiguous determination, as shown for related tetrahydroisoquinoline derivatives, where C–H⋯π interactions and hydrogen-bonding networks were mapped . Complement NMR data (e.g., NOESY for spatial proximity) with computational methods like DFT to predict stable conformers and compare with experimental bond angles/geometric parameters .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H NMR : Key signals include aromatic protons (δ ~6.95–7.13 ppm), methyl ester (δ ~3.65 ppm), and methylene/methine groups (δ ~2.09–4.27 ppm) .

- IR : Confirm carbonyl stretches (e.g., ester C=O at ~1731 cm⁻¹ and lactam C=O at ~1701 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns validate the structure .

Advanced: How can reaction yields be optimized for cyclization steps?

- Catalyst loading : Higher AlCl₃ ratios (10 eq. relative to substrate) enhance cyclization efficiency .

- Solvent choice : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) improve reaction kinetics at elevated temperatures (378 K) .

- Workup : Adjust pH to 10 during extraction to minimize side reactions and improve purity .

Basic: What stability considerations are critical during synthesis or storage?

- Thermal stability : Avoid prolonged heating above 378 K to prevent decomposition .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Use desiccants (e.g., silica gel) to mitigate hydrolysis of the ester group .

Advanced: How can researchers hypothesize biological activity for this compound?

Based on structural analogs (e.g., 6-methoxy-2-arylquinolines), prioritize assays targeting alkaloid-like activity, such as P-glycoprotein inhibition or cytotoxicity. Use molecular docking to predict interactions with biological targets (e.g., ATP-binding cassette transporters) . Validate via in vitro models (e.g., Caco-2 cells for permeability studies) .

Basic: What are common pitfalls in interpreting spectral data for this compound?

- Overlapping NMR peaks : Use high-field instruments (≥300 MHz) and 2D techniques (COSY, HSQC) to resolve complex splitting .

- Mass fragmentation : Differentiate between molecular ion loss (e.g., CO₂Me group) and rearrangement fragments by comparing with synthetic intermediates .

Advanced: How can contradictory data from different synthesis routes be reconciled?

- Byproduct analysis : Use GC-MS to identify side products (e.g., de-esterified analogs) formed under varying conditions .

- Cross-validate crystallography : Compare X-ray data from different batches to confirm consistent stereochemistry .

Basic: What purification methods are effective for this compound?

- Recrystallization : Ethanol or methylene chloride/hexane (2:3) yields high-purity crystals .

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) for challenging separations .

Advanced: What computational tools aid in predicting reactivity or stability?

- DFT calculations : Optimize transition states for cyclization steps (e.g., AlCl₃-mediated pathways) to identify rate-limiting barriers .

- Molecular dynamics : Simulate solvent effects on reaction kinetics to refine solvent choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.